2(1H)-Pyridinethione, 1-((4-methylphenyl)methyl)-4,6-diphenyl-
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Overview
Description
2(1H)-Pyridinethione, 1-((4-methylphenyl)methyl)-4,6-diphenyl- is a heterocyclic compound that features a pyridine ring fused with a thione group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinethione, 1-((4-methylphenyl)methyl)-4,6-diphenyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and catalytic processes are often employed to enhance reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2(1H)-Pyridinethione, 1-((4-methylphenyl)methyl)-4,6-diphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles are used depending on the desired substitution.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound .
Scientific Research Applications
2(1H)-Pyridinethione, 1-((4-methylphenyl)methyl)-4,6-diphenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 2(1H)-Pyridinethione, 1-((4-methylphenyl)methyl)-4,6-diphenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 2(1H)-Pyridinethione, 1-((4-methylphenyl)methyl)-4,6-diphenyl-
- 2(1H)-Pyridinethione, 1-((4-chlorophenyl)methyl)-4,6-diphenyl-
- 2(1H)-Pyridinethione, 1-((4-methoxyphenyl)methyl)-4,6-diphenyl-
Uniqueness
The uniqueness of 2(1H)-Pyridinethione, 1-((4-methylphenyl)methyl)-4,6-diphenyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and potency in various applications .
Properties
CAS No. |
76950-85-1 |
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Molecular Formula |
C25H21NS |
Molecular Weight |
367.5 g/mol |
IUPAC Name |
1-[(4-methylphenyl)methyl]-4,6-diphenylpyridine-2-thione |
InChI |
InChI=1S/C25H21NS/c1-19-12-14-20(15-13-19)18-26-24(22-10-6-3-7-11-22)16-23(17-25(26)27)21-8-4-2-5-9-21/h2-17H,18H2,1H3 |
InChI Key |
CAZZBXCHQQDBGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=CC(=CC2=S)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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